Cas no 1797792-86-9 (4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide)

4-Bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with bromine at the 4-position and dual functionalization via furan-2-ylmethyl and thiophen-3-ylmethyl groups. This structure offers versatility in synthetic applications, particularly in pharmaceutical and materials chemistry, due to its bromine substituent, which facilitates further functionalization through cross-coupling reactions. The presence of both furan and thiophene moieties enhances its potential as a building block for designing complex molecules with tailored electronic or biological properties. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry and organic electronics.
4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide structure
1797792-86-9 structure
Product Name:4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide
CAS No:1797792-86-9
MF:C15H12BrNO2S2
MW:382.295280456543
CID:5374111
Update Time:2025-10-31

4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-(2-furanylmethyl)-N-(3-thienylmethyl)-2-thiophenecarboxamide
    • 4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide
    • Inchi: 1S/C15H12BrNO2S2/c16-12-6-14(21-10-12)15(18)17(7-11-3-5-20-9-11)8-13-2-1-4-19-13/h1-6,9-10H,7-8H2
    • InChI Key: ZDSCYFPHUKOJOV-UHFFFAOYSA-N
    • SMILES: C1(C(N(CC2=CC=CO2)CC2C=CSC=2)=O)SC=C(Br)C=1

Experimental Properties

  • Density: 1.566±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 539.2±50.0 °C(Predicted)
  • pka: -2.05±0.70(Predicted)

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Additional information on 4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide

Professional Introduction to Compound with CAS No. 1797792-86-9 and Product Name: 4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide

The compound with the CAS number 1797792-86-9 and the product name 4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure, characterized by its fused heterocyclic system and multiple substituents, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The compound's unique architecture, combining a thiophene core with bromine, furan, and thiophene-derived methyl groups, positions it as a promising candidate for further exploration in various biochemical pathways.

In recent years, the pharmaceutical industry has witnessed a surge in the development of small-molecule inhibitors targeting complex diseases. Among these, compounds featuring heterocyclic moieties have demonstrated remarkable efficacy in modulating biological processes. The 4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide molecule exemplifies this trend, as its structural features suggest potential interactions with key enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The presence of a bromine atom at the 4-position of the thiophene ring enhances its reactivity, making it a versatile scaffold for chemical modifications and derivatization.

One of the most compelling aspects of this compound is its ability to engage with multiple biological targets simultaneously. The furan and thiophene substituents introduce distinct electronic properties that can influence binding affinity and selectivity. Such dual-targeting strategies have been increasingly employed in drug design to achieve synergistic effects and mitigate side reactions. Preliminary computational studies indicate that this compound may exhibit inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. Furthermore, its structural similarity to known bioactive molecules suggests potential applications in developing novel therapeutics for neurological disorders.

The synthesis of 4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the bromination of thiophene derivatives, followed by nucleophilic substitution with furan and thiophenyl-methanol derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex heterocyclic framework efficiently. These synthetic methodologies not only highlight the compound's synthetic challenge but also underscore the expertise required to produce it on an industrial scale.

Recent advancements in drug delivery systems have opened new avenues for enhancing the therapeutic efficacy of small molecules like 4-bromo-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yli)methyl]thiophene-2-carboxamide. Nanotechnology-based platforms, such as liposomes and polymeric nanoparticles, have been explored to improve bioavailability and targeted delivery. These systems can be tailored to release the compound at specific sites within the body, thereby increasing therapeutic index while minimizing systemic side effects. Additionally, prodrug formulations have been considered to enhance solubility and metabolic stability, further expanding its potential applications.

Evaluation of this compound's pharmacological properties has been conducted through both in vitro and in vivo studies. In cell-based assays, it has shown promise in inhibiting proliferation of cancer cell lines by modulating key signaling pathways such as MAPK and PI3K/Akt. Animal models have provided further evidence of its anti-inflammatory effects, with reductions in cytokine production observed following administration. These findings align with emerging research on heterocyclic compounds as modulators of immune responses, suggesting broad therapeutic utility.

The safety profile of 4-bromo-N-[(furan)-2-yli)methyl]-N-[(thiophen)-3-yli)methyl]thiophene is under rigorous investigation to ensure its suitability for clinical translation. Preliminary toxicology studies indicate that it exhibits moderate toxicity at high doses but remains well-tolerated at therapeutic concentrations. Further research is needed to fully characterize its long-term safety implications, including potential organ-specific effects and carcinogenic risks. Collaborative efforts between synthetic chemists and pharmacologists are essential to address these concerns comprehensively.

The future prospects for this compound are promising, with ongoing research focusing on optimizing its chemical properties for better pharmacokinetic profiles. Exploration of analogs with modified substituents aims to enhance potency while reducing off-target effects. Additionally, integration with machine learning models for virtual screening could accelerate the discovery of novel derivatives with improved characteristics. Such interdisciplinary approaches are critical for advancing medicinal chemistry from a purely empirical discipline to one driven by data-driven insights.

In conclusion,4-bromo-N-[(furan)–(2–yl)–methyl]–N–[(thiophen)–(3–yl)–methyl]–thiophene–(2)–carboxamide represents a significant contribution to the pharmaceutical landscape due to its unique structural features and multifaceted biological activities. Its potential applications in treating inflammatory diseases, cancer, and other chronic conditions make it a valuable asset for further development. As research continues to uncover new therapeutic targets and delivery systems,this compound holds great promise for improving patient outcomes through innovative drug design strategies.

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